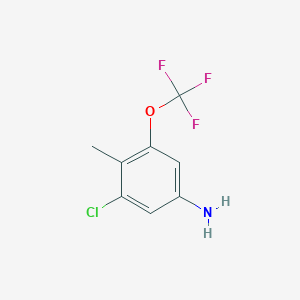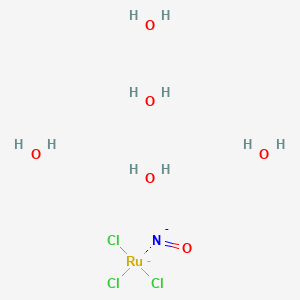
Ruthenium(II) Nitrosyl Chloride pentahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium(II) Nitrosyl Chloride Pentahydrate is a coordination compound that features ruthenium in the +2 oxidation state, coordinated to a nitrosyl group (NO) and chloride ions, with five molecules of water of crystallization
Preparation Methods
Synthetic Routes and Reaction Conditions: Ruthenium(II) Nitrosyl Chloride Pentahydrate can be synthesized through various methods. One common approach involves the reaction of ruthenium trichloride with sodium nitrite in the presence of hydrochloric acid. The reaction typically proceeds as follows:
RuCl3+NaNO2+HCl→[Ru(NO)Cl3]⋅5H2O
Industrial Production Methods: Industrial production of this compound often involves the use of ruthenium-containing residues from other processes. These residues are treated with nitric acid and hydrochloric acid to extract ruthenium, which is then converted to the desired nitrosyl chloride complex through controlled reactions.
Chemical Reactions Analysis
Types of Reactions: Ruthenium(II) Nitrosyl Chloride Pentahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.
Substitution: Ligands such as chloride ions can be substituted with other ligands like phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents like sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically occur in the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products:
Oxidation: Higher oxidation state complexes of ruthenium.
Reduction: Lower oxidation state complexes or metallic ruthenium.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Ruthenium(II) Nitrosyl Chloride Pentahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound’s ability to release nitric oxide (NO) makes it valuable in studying NO’s biological roles, such as vasodilation and neurotransmission.
Medicine: Ruthenium complexes are being explored as potential anticancer agents due to their ability to interact with DNA and induce apoptosis in cancer cells.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.
Mechanism of Action
The mechanism by which Ruthenium(II) Nitrosyl Chloride Pentahydrate exerts its effects often involves the release of nitric oxide (NO). NO is a signaling molecule that can interact with various molecular targets, including enzymes and receptors. In biological systems, NO can induce vasodilation by activating guanylate cyclase, leading to increased levels of cyclic GMP. In cancer cells, NO can cause DNA damage and trigger apoptosis.
Comparison with Similar Compounds
Ruthenium(III) Nitrosyl Chloride: Similar in structure but with ruthenium in the +3 oxidation state.
Ruthenium(II) Nitrosyl Bromide: Similar coordination environment but with bromide ions instead of chloride.
Ruthenium(II) Nitrosyl Sulfate: Contains sulfate ions instead of chloride.
Uniqueness: Ruthenium(II) Nitrosyl Chloride Pentahydrate is unique due to its specific coordination environment and the presence of water molecules, which can influence its reactivity and solubility. Its ability to release NO under certain conditions makes it particularly valuable in both research and industrial applications.
Properties
Molecular Formula |
Cl3H10NO6Ru-2 |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
nitroxyl anion;trichlororuthenium(1-);pentahydrate |
InChI |
InChI=1S/3ClH.NO.5H2O.Ru/c;;;1-2;;;;;;/h3*1H;;5*1H2;/q;;;-1;;;;;;+2/p-3 |
InChI Key |
OYSWPGHTPXOOHB-UHFFFAOYSA-K |
Canonical SMILES |
[N-]=O.O.O.O.O.O.Cl[Ru-](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


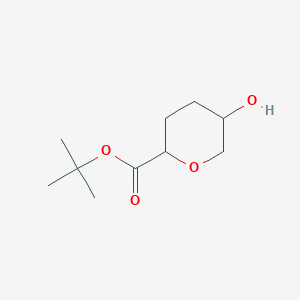

![[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium](/img/structure/B12853179.png)
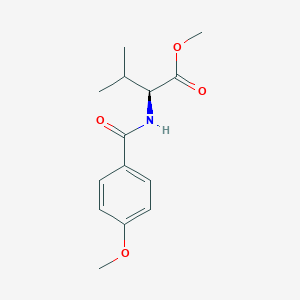
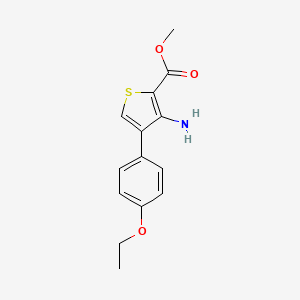
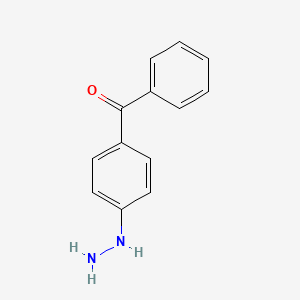
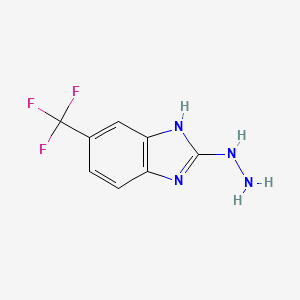
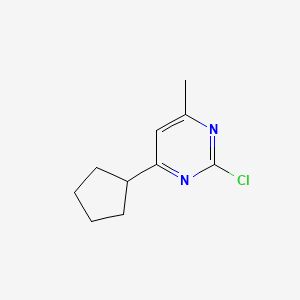
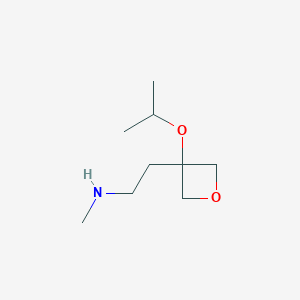
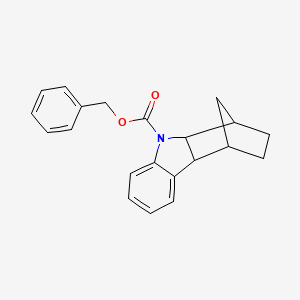
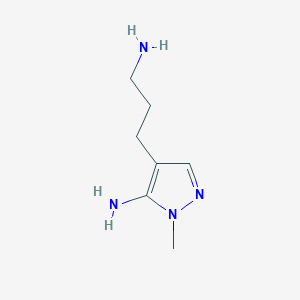
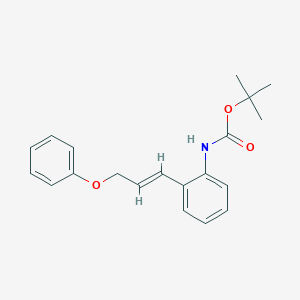
![tert-Butyl 2-[amino(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B12853236.png)
